molecular formula C15H18O3 B12690599 (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate CAS No. 84812-69-1

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate

Cat. No.: B12690599
CAS No.: 84812-69-1
M. Wt: 246.30 g/mol
InChI Key: ZTMOFQLUZSNPJG-WXLRGLDMSA-N
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Description

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is an organic compound with a complex structure that includes methoxy, propenyl, and isocrotonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(1-propenyl)phenol with 2-methylisocrotonic acid under specific conditions to form the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of propyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-Phenylpropene: Similar in structure but differs in the position of the propenyl group.

    Phenylacetone: Contains a phenyl group and a ketone functional group, but lacks the methoxy and isocrotonate groups.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in structure but with additional methoxy groups.

Uniqueness

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84812-69-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5-10H,1-4H3/b7-5+,11-6-

InChI Key

ZTMOFQLUZSNPJG-WXLRGLDMSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)/C(=C\C)/C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C(=CC)C)OC

Origin of Product

United States

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